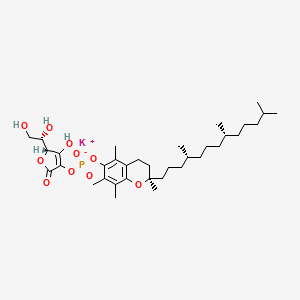

Potassium ascorbyl tocopheryl phosphate

Description

Properties

CAS No. |

127061-56-7 |

|---|---|

Molecular Formula |

C35H56KO10P |

Molecular Weight |

706.9 g/mol |

IUPAC Name |

potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate |

InChI |

InChI=1S/C35H57O10P.K/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22-,23-,28+,32-,35-;/m1./s1 |

InChI Key |

VIHIKSJKXIMMLV-FZTHFCCHSA-M |

SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+] |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])OC3=C([C@H](OC3=O)[C@H](CO)O)O)C.[K+] |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+] |

Other CAS No. |

127061-56-7 |

Synonyms |

ascorbic acid-2-(3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hydrogen phosphate) EPC-K EPC-K(1) EPC-K1 L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt potassium ascorbyl tocopheryl phosphate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium Ascorbyl Tocopheryl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique molecule that covalently links L-ascorbic acid (Vitamin C) and dl-alpha-tocopherol (B57034) (Vitamin E) through a phosphate diester bridge. This structure provides a stabilized form of these two potent antioxidants, offering potential synergistic effects and enhanced bioavailability for applications in cosmetics and pharmaceuticals. This technical guide provides a comprehensive overview of the synthesis and characterization of potassium ascorbyl tocopheryl phosphate, including detailed (though synthetically derived from related procedures) experimental protocols, tabulated analytical data, and visual representations of the synthetic workflow.

Introduction

L-ascorbic acid is a powerful water-soluble antioxidant, essential for various biological processes, including collagen synthesis. dl-alpha-tocopherol is a lipid-soluble antioxidant that protects cell membranes from oxidative damage. The combination of these two vitamins is known to have a synergistic antioxidant effect. However, the inherent instability of L-ascorbic acid in aqueous solutions and in the presence of oxygen presents formulation challenges.

This compound has been developed to overcome these stability issues. By forming a phosphate diester, the reactive hydroxyl groups of both vitamins are protected, leading to a more stable compound. This guide will detail the synthetic route to this molecule and the analytical methods used for its characterization.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the phosphorylation of both L-ascorbic acid and dl-alpha-tocopherol, followed by the formation of the diester linkage and subsequent conversion to the potassium salt. While a specific, publicly available, step-by-step synthesis protocol for this exact molecule is not detailed in the literature, a plausible synthetic pathway can be constructed based on established phosphorylation chemistries of ascorbic acid and tocopherol derivatives.

General Synthetic Strategy

The synthesis can be conceptually broken down into the following key stages:

-

Protection of Reactive Groups: Selective protection of the hydroxyl groups on L-ascorbic acid that are not intended for phosphorylation.

-

Phosphorylation: Introduction of a phosphate group to both the protected L-ascorbic acid and dl-alpha-tocopherol.

-

Diester Formation: Coupling of the two phosphorylated intermediates.

-

Deprotection and Salt Formation: Removal of the protecting groups and conversion of the phosphate diester to its potassium salt.

A simplified workflow for the synthesis is illustrated in the diagram below.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure derived from general methods for the synthesis of phosphate esters of ascorbic acid and tocopherol.

Materials:

-

5,6-O-Isopropylidene-L-ascorbic acid

-

dl-alpha-Tocopherol

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Potassium hydroxide (B78521) (KOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

Step 1: Synthesis of dl-alpha-Tocopheryl Phosphorodichloridate

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve dl-alpha-tocopherol in anhydrous pyridine.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0°C for 2 hours and then at room temperature for an additional 4 hours.

-

The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 2: Synthesis of Ascorbyl-Tocopheryl Phosphate Diester

-

In a separate flask, dissolve 5,6-O-Isopropylidene-L-ascorbic acid in anhydrous pyridine.

-

Cool this solution to 0°C.

-

Slowly add the previously prepared dl-alpha-tocopheryl phosphorodichloridate solution to the cooled ascorbic acid derivative solution.

-

Let the reaction mixture stir at room temperature overnight under a nitrogen atmosphere.

Step 3: Hydrolysis and Deprotection

-

Carefully quench the reaction by the slow addition of water.

-

Acidify the mixture with dilute hydrochloric acid to hydrolyze the remaining P-Cl bonds and to remove the isopropylidene protecting group.

-

Extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification and Salt Formation

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

-

Dissolve the purified ascorbyl tocopheryl phosphate in ethanol.

-

Slowly add a stoichiometric amount of an ethanolic solution of potassium hydroxide with stirring.

-

The this compound will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its structure and purity. The following analytical techniques are typically employed.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₃₅H₅₆KO₁₀P |

| Molecular Weight | 706.9 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water, sparingly soluble in ethanol |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

| Nucleus | Expected Chemical Shifts (δ, ppm) |

| ¹H-NMR | Signals corresponding to the protons of the tocopheryl side chain, the aromatic protons of the chromanol ring, and the protons of the ascorbic acid moiety. |

| ¹³C-NMR | Resonances for the carbons of the tocopheryl and ascorbyl backbones, with notable shifts for the carbons bonded to the phosphate group. |

| ³¹P-NMR | A characteristic signal for the phosphate diester, distinguishing it from phosphate monoesters or inorganic phosphate. |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (residual hydroxyl groups) |

| ~2950 | C-H stretching (aliphatic) |

| ~1750 | C=O stretching (lactone in ascorbic acid moiety) |

| ~1650 | C=C stretching (enediol system of ascorbic acid) |

| ~1250 | P=O stretching (phosphate group) |

| ~1050 | P-O-C stretching (phosphate ester linkages) |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | A molecular ion peak corresponding to the [M-K]⁻ or [M+H]⁺ adduct. |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the synthesized compound.

| Parameter | Condition |

| Column | C18 reverse-phase |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with a phosphate buffer |

| Detection | UV-Vis at ~260 nm |

| Expected Retention Time | A single major peak corresponding to the product. |

Signaling Pathways and Antioxidant Mechanism

This compound is designed to act as a pro-drug, releasing L-ascorbic acid and dl-alpha-tocopherol upon enzymatic hydrolysis in the skin. The antioxidant mechanism involves the synergistic action of these two vitamins in quenching reactive oxygen species (ROS).

Caption: Synergistic antioxidant cycle of Vitamin E (Tocopherol) and Vitamin C (Ascorbate).

Conclusion

The synthesis and characterization of this compound present a viable strategy for stabilizing the potent antioxidant vitamins C and E for cosmetic and pharmaceutical applications. This guide has outlined a plausible synthetic route and the necessary analytical techniques for the comprehensive characterization of this promising compound. Further research and optimization of the synthetic protocol are warranted to improve yields and facilitate large-scale production. The detailed characterization ensures the identity, purity, and stability of the final product, which is critical for its application in consumer products.

"chemical structure and properties of potassium ascorbyl tocopheryl phosphate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique, stabilized derivative of vitamins C and E, covalently linked through a phosphate bridge. This molecule is of significant interest in dermatological and cosmetic research due to its potential as a potent antioxidant with enhanced stability compared to its parent vitamins. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of EPC-K. It includes a summary of its characteristics, a detailed account of its stability profile, and outlines experimental methodologies for its analysis. The guide also explores its mechanism of action, particularly in relation to skin health, and provides a logical framework for its antioxidant activity.

Chemical Structure and Identification

Potassium ascorbyl tocopheryl phosphate is the potassium salt of a phosphoric acid diester of ascorbic acid and tocopherol. This structure confers both hydrophilic (from the ascorbyl phosphate moiety) and lipophilic (from the tocopheryl moiety) characteristics, making it an amphiphilic molecule.[1]

IUPAC Name: potassium [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate

Synonyms: EPC-K, L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt, Sepivital

Chemical Formula: C₃₅H₅₆KO₁₀P

Molecular Weight: 706.9 g/mol

CAS Number: 127061-56-7

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Limited quantitative data on solubility and antioxidant capacity is publicly available, reflecting an area for further research.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₅H₅₆KO₁₀P | |

| Molecular Weight | 706.9 g/mol | |

| Appearance | Not specified in literature | |

| Solubility | Described as water-soluble in some contexts, though quantitative data is lacking.[2] Its amphiphilic nature suggests potential solubility in both aqueous and lipid phases. | [2] |

| Stability | Stable in 75% ethanolic solutions at pH 4-10 when stored at 50°C for 30 days. Significant decomposition (50%) occurs at pH 2. Decomposes by 25% upon 30 days of sunlight exposure. Unstable in aqueous ethanolic solutions of 0-30% ethanol (B145695) due to micelle formation. | |

| Antioxidant Capacity | Functions as an antioxidant, but specific quantitative data (e.g., ORAC, DPPH IC50) is not readily available in the public domain.[2] | [2] |

Experimental Protocols

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a general approach can be inferred from patents related to similar compounds. The synthesis of ascorbyl-2-phosphate salts often involves the phosphorylation of a protected ascorbic acid derivative, followed by esterification with tocopherol and subsequent deprotection and salt formation.

A patented method for producing potassium ascorbyl-2-phosphate provides a relevant procedural framework:

-

Dissolution: A calcium L-ascorbyl-2-phosphate precursor is dissolved in an aqueous solution of ascorbyl-2-phosphate at a controlled pH of 0.5-4.

-

Ion Exchange: Calcium ions are removed from the solution, typically by passing it through a strong acid ion-exchange resin.

-

pH Adjustment and Salt Formation: The pH of the resulting solution is adjusted to a range of 7-11 using a potassium salt (e.g., potassium hydroxide).

-

Isolation: The final potassium ascorbyl-2-phosphate product is isolated, often by precipitation through the addition of a water-miscible organic solvent.[3]

This process would likely be adapted to include the esterification step with tocopherol.

Characterization and Analysis

HPLC is a standard method for the analysis and quantification of vitamin derivatives in various matrices, including cosmetic formulations. A general method for the analysis of ascorbyl phosphates can be adapted for this compound.

-

Column: A mixed-mode column such as Newcrom BH is suitable for retaining and analyzing ascorbyl phosphates.[4]

-

Mobile Phase: A typical mobile phase consists of a mixture of water and acetonitrile (B52724) (e.g., 90:10 v/v).[4]

-

Ionic Modifier: An acid such as sulfuric acid or phosphoric acid is added to the mobile phase.[4]

-

Detection: UV detection at approximately 238 nm is appropriate for ascorbyl phosphates.[4]

For tocopherol and its esters, a reverse-phase C18 or C30 column is often used with a mobile phase like methanol (B129727) or a mixture of methanol and isopropanol, and UV detection around 222 nm.[5][6] Given the hybrid nature of EPC-K, method development would be necessary to optimize separation and detection.

¹H, ¹³C, and ³¹P-NMR spectroscopy are crucial for the structural elucidation and confirmation of this compound. A study on the stability of EPC-K utilized these techniques to identify its decomposition products, confirming the presence of the phosphate ester and its hydrolysis products.

Biological Activity and Mechanism of Action

Antioxidant Activity

This compound functions as a potent antioxidant, combining the free radical scavenging properties of both vitamin C and vitamin E.[2] The molecule is designed to be a stable pro-drug, which, upon topical application, is thought to be hydrolyzed by skin enzymes to release the active vitamins, ascorbic acid and tocopherol.

The proposed mechanism of action as a topical antioxidant can be visualized as a two-step process:

Caption: Proposed mechanism of topical antioxidant activity of EPC-K.

Stimulation of Collagen Synthesis

Vitamin C is a well-known cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen. By delivering ascorbic acid to the skin, this compound is reported to stimulate collagen production, which can help to reduce the appearance of fine lines and wrinkles and improve skin elasticity.[7]

While the specific signaling pathway for EPC-K-induced collagen synthesis has not been elucidated, the released ascorbic acid is known to influence collagen gene transcription. A plausible, though not directly confirmed for EPC-K, signaling pathway involves the Transforming Growth Factor-beta (TGF-β) pathway, a key regulator of collagen synthesis.

Caption: Potential signaling pathways in collagen synthesis influenced by ascorbic acid.

It is important to note that TGF-β can induce collagen synthesis through both Smad-dependent and Smad-independent (e.g., p38 MAPK) pathways.[8][9] Ascorbic acid has been shown to increase the transcription of collagen genes and also stabilize procollagen mRNA.[10]

Conclusion

This compound is a promising multifunctional ingredient for dermatological and cosmetic applications. Its unique structure provides enhanced stability while retaining the potent antioxidant and collagen-stimulating benefits of vitamins C and E. Further research is warranted to fully quantify its physicochemical properties, such as solubility and antioxidant capacity, and to elucidate the specific enzymatic and signaling pathways involved in its mechanism of action in the skin. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers and drug development professionals to further explore the potential of this innovative molecule.

References

- 1. This compound [tiiips.com]

- 2. skinsort.com [skinsort.com]

- 3. EP0972777B1 - Process for the preparation of salts of ascorbyl-2-phosphoric acid esters - Google Patents [patents.google.com]

- 4. HPLC Method for Analysis of Ascorbyl Phosphate on Newcrom BH Column | SIELC Technologies [sielc.com]

- 5. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Shape selectivity of C30 phases for RP-HPLC separation of tocopherol isomers and correlation with MAS NMR data from suspended stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lesielle.com [lesielle.com]

- 8. Transforming growth factor-beta1 induces collagen synthesis and accumulation via p38 mitogen-activated protein kinase (MAPK) pathway in cultured L(6)E(9) myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ascorbic acid and transforming growth factor-beta 1 increase collagen biosynthesis via different mechanisms: coordinate regulation of pro alpha 1(I) and Pro alpha 1(III) collagens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Antioxidant Mechanism of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) is a unique, stabilized derivative that covalently links ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a phosphate bridge. This molecule is designed to deliver the synergistic antioxidant benefits of both vitamins in a more stable, water-soluble form. This technical guide elucidates the core mechanism of action of PATP as an antioxidant, drawing upon the well-established roles of its constituent vitamins and their synergistic interplay. While direct quantitative experimental data on PATP is not extensively available in the public domain, this document provides a comprehensive overview of its theoretical mechanism and details the standard experimental protocols that would be employed to quantify its antioxidant efficacy and elucidate its cellular effects.

Introduction: The Rationale for a Synergistic Antioxidant

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Vitamins C and E are two of the most potent and well-researched dietary antioxidants. Vitamin E is a lipophilic antioxidant that primarily protects cell membranes from lipid peroxidation, while Vitamin C is a hydrophilic antioxidant that scavenges free radicals in aqueous environments.[1] Their combined action is synergistic; Vitamin C can regenerate the tocopheryl radical back to its active tocopherol form, thereby enhancing and prolonging the antioxidant defense within lipid membranes.[2]

PATP is a phosphodiester of ascorbic acid and tocopherol, which offers enhanced stability compared to the individual vitamins, particularly ascorbic acid which is prone to oxidation. This guide explores the anticipated antioxidant mechanism of PATP, details methods for its evaluation, and discusses potential signaling pathways it may modulate.

Core Mechanism of Action: A Synergistic Partnership

The antioxidant activity of PATP is predicated on the combined and interactive functions of its ascorbyl and tocopheryl moieties following enzymatic cleavage of the phosphate bond in vivo.

2.1. Tocopheryl Moiety: The Chain-Breaking Antioxidant

Once liberated, the α-tocopherol component of PATP integrates into lipid membranes. Its primary role is to interrupt the chain reaction of lipid peroxidation.[3] It donates a hydrogen atom from its phenolic hydroxyl group to lipid peroxyl radicals (LOO•), converting them into non-radical lipid hydroperoxides (LOOH) and forming a relatively stable tocopheryl radical (TO•).[1][4] This action prevents the propagation of damage to other polyunsaturated fatty acids within the membrane.

2.2. Ascorbyl Moiety: The Regenerator and Aqueous Scavenger

The ascorbic acid component acts as a potent antioxidant in the aqueous phase, directly neutralizing ROS such as the hydroxyl radical (•OH) and superoxide (B77818) anion (O2•−).[5][6] Crucially, it also regenerates the tocopheryl radical at the lipid-aqueous interface. Ascorbate (B8700270) donates an electron to the tocopheryl radical, restoring it to its active α-tocopherol form, while ascorbate itself is oxidized to the ascorbyl radical, which is a less reactive species and can be further recycled by other cellular reductase systems.[2]

2.3. The Synergistic Cycle

The synergy between the two vitamin components is central to the efficacy of PATP. The regeneration of tocopherol by ascorbate allows a single molecule of tocopherol to neutralize multiple lipid peroxyl radicals, significantly amplifying its protective effect. This cyclical process is essential for maintaining the integrity of cellular membranes under oxidative stress.

Quantitative Data on Antioxidant Activity

As of the latest literature review, specific quantitative data from standardized antioxidant assays (e.g., DPPH, ABTS, ORAC) for Potassium Ascorbyl Tocopheryl Phosphate is not widely published. The following tables are presented as a template for how such data would be structured and to provide a framework for future experimental evaluation. The hypothetical values are based on the known high antioxidant capacity of its parent compounds, ascorbic acid and α-tocopherol.

Table 1: In Vitro Radical Scavenging Activity (Hypothetical Data)

| Compound | DPPH IC50 (µg/mL) | ABTS TEAC (Trolox Equivalents) |

| This compound | Data Not Available | Data Not Available |

| Ascorbic Acid | ~ 2 - 8 | ~ 1.0 - 1.2 |

| α-Tocopherol | ~ 10 - 50 | ~ 0.5 - 0.8 |

| Trolox (Standard) | ~ 5 | 1.0 |

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity) compares the antioxidant capacity of a compound to that of the standard, Trolox.

Table 2: Cellular Antioxidant Activity (Hypothetical Data)

| Compound | CAA Value (% Inhibition at 10 µM) |

| This compound | Data Not Available |

| Quercetin (Standard) | ~ 50 - 70 |

Note: The Cellular Antioxidant Activity (CAA) assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) in cells challenged with a free radical generator.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the antioxidant properties of PATP.

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of PATP in a suitable solvent (e.g., ethanol (B145695) or a buffered aqueous solution).

-

Prepare a series of dilutions of the PATP stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 50 µL of each PATP dilution to 150 µL of the DPPH solution.

-

For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of PATP.

-

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is monitored spectrophotometrically.

-

Methodology:

-

Prepare the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of PATP and a series of dilutions.

-

Prepare a series of Trolox standards for the calibration curve.

-

In a 96-well microplate, add 20 µL of each PATP dilution or Trolox standard to 180 µL of the diluted ABTS•+ solution.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition for each sample and standard.

-

Plot the percentage of inhibition against the concentration of Trolox to generate a standard curve.

-

Determine the TEAC value for PATP by comparing its radical scavenging activity to that of the Trolox standard curve.

-

4.3. Cellular Antioxidant Activity (CAA) Assay

-

Principle: This assay measures the antioxidant activity of a compound within a cellular environment. It uses the cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants can suppress this oxidation.

-

Methodology:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well black-walled microplate and culture until confluent.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Treat the cells with various concentrations of PATP and a 25 µM solution of DCFH-DA for 1 hour.

-

Wash the cells to remove the treatment solution.

-

Add a 600 µM solution of the free radical initiator 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

-

Calculate the area under the curve for both the control and PATP-treated wells.

-

Determine the CAA value as the percentage of inhibition of DCF formation by PATP.

-

Signaling Pathways and Molecular Interactions

While direct evidence for PATP is lacking, the known effects of its constituent vitamins suggest potential modulation of key signaling pathways involved in the cellular antioxidant response.

5.1. Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[7] Upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and detoxification genes, upregulating their expression. Both Vitamin C and Vitamin E have been implicated in the modulation of the Nrf2 pathway. It is plausible that PATP, by mitigating oxidative stress, could indirectly lead to the activation of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity.

5.2. MAP Kinase Pathways

Mitogen-activated protein kinase (MAPK) signaling cascades are crucial in transducing extracellular signals to cellular responses, including those to oxidative stress. The MAPK family includes ERK, JNK, and p38, which can be activated by ROS. The activation of these pathways can lead to diverse outcomes, including apoptosis or cell survival and adaptation. The antioxidant properties of PATP could potentially modulate MAPK signaling by quenching the ROS that act as upstream activators, thereby influencing cellular fate in response to oxidative insults.

Visualizations

Caption: Synergistic antioxidant mechanism of PATP.

Caption: Experimental workflow for the DPPH assay.

Caption: Potential modulation of the Nrf2 signaling pathway by PATP.

Conclusion and Future Directions

This compound holds significant promise as a stable and effective antioxidant for applications in research and drug development. Its mechanism of action is firmly rooted in the synergistic interplay of its constituent Vitamin C and Vitamin E moieties. While direct quantitative data on PATP is currently sparse in the scientific literature, the experimental protocols detailed in this guide provide a clear roadmap for its comprehensive evaluation. Future research should focus on obtaining robust in vitro and cellular antioxidant activity data for PATP, as well as investigating its specific effects on key signaling pathways such as Nrf2/ARE and MAP kinases. Such studies will be crucial in fully elucidating the therapeutic and protective potential of this novel antioxidant compound.

References

- 1. Regulation of Nrf2 – An update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. msjonline.org [msjonline.org]

In Vitro Antioxidant Activity of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP), chemically known as L-ascorbic acid 2-[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl-hydrogen phosphate] potassium salt (also referred to as EPC-K1), is a unique and stable molecule that covalently links L-ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a phosphate diester bond. This structure confers both hydrophilic and lipophilic properties, allowing for broad-spectrum antioxidant activity in biological systems. This technical guide provides an in-depth overview of the in vitro antioxidant properties of PATP, presenting available quantitative data, detailed experimental protocols, and mechanistic diagrams to support further research and development.

Core Antioxidant Mechanism

PATP is designed to exert synergistic antioxidant effects by combining the properties of its parent molecules, Vitamin C and Vitamin E. The primary active site for its antioxidant activity is the enolic hydroxyl group.[1] Its amphiphilic nature enables it to scavenge both hydrophilic and hydrophobic free radicals, offering a significant advantage over its individual components.[1]

Caption: Dual-environment radical scavenging mechanism of PATP.

Quantitative Antioxidant Activity

Research on EPC-K1 (PATP) has demonstrated its potent antioxidant capabilities in various in vitro assays. The following tables summarize the key quantitative findings from a pivotal study by Wei et al. (1999), comparing its efficacy against Vitamin C and Trolox, a water-soluble analog of Vitamin E.

Table 1: Hydroxyl Radical Scavenging Activity of EPC-K1 (PATP)

| Concentration (µM) | Fenton Reaction (%) | H₂O₂ + UV Irradiation (%) |

| 10 | 38.2 | 8.7 |

| 30 | 56.6 | 56.9 |

| 100 | 78.3 | 81.8 |

| Data sourced from Wei et al., 1999.[2] |

Table 2: Inhibition of Lipid Peroxidation by EPC-K1 (PATP)

| Antioxidant | Concentration (µM) | Inhibition of AMVN-induced Peroxidation (%) | Inhibition of AAPH-induced Peroxidation (%) |

| EPC-K1 | 50 | ~50 | ~40 |

| 100 | ~75 | ~65 | |

| 150 | ~85 | ~80 | |

| Trolox | 50 | ~40 | ~30 |

| 100 | ~60 | ~50 | |

| 150 | ~70 | ~60 | |

| Vitamin C | 50 | ~10 | ~5 |

| 100 | ~20 | ~10 | |

| 150 | ~30 | ~15 | |

| Data interpreted from graphical representations in Wei et al., 1999.[2] |

Table 3: Radical Reaction Rate Constants for EPC-K1 (PATP)

| Radical Species | Rate Constant (dm³ mol⁻¹ s⁻¹) |

| Hydroxyl Radicals | 7.1 x 10⁸ |

| Linoleic Acid Radicals | 2.8 x 10⁶ |

| Data sourced from Wei et al., 1999.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited, as well as standard procedures for common in vitro antioxidant assays.

Hydroxyl Radical Scavenging (ESR Spin Trapping)

This method detects the scavenging of hydroxyl radicals generated by two different systems.

Caption: Workflow for ESR spin trapping hydroxyl radical scavenging assay.

Protocol:

-

Reagents:

-

Phosphate buffer (pH 7.4)

-

FeSO₄ solution

-

H₂O₂ solution

-

5,5-dimethyl-1-pyrroline N-oxide (DMPO) as the spin trap

-

Potassium Ascorbyl Tocopheryl Phosphate (PATP) at varying concentrations

-

-

Procedure for Fenton Reaction System:

-

In a test tube, mix the phosphate buffer, FeSO₄, DMPO, and the desired concentration of PATP.

-

Initiate the reaction by adding H₂O₂.

-

Transfer the solution to a quartz flat cell.

-

Measure the electron spin resonance (ESR) spectrum of the DMPO-OH adduct immediately.

-

-

Procedure for UV Irradiation System:

-

In a test tube, mix the phosphate buffer, H₂O₂, DMPO, and the desired concentration of PATP.

-

Irradiate the solution with a UV lamp for a specified time to generate hydroxyl radicals.

-

Transfer the solution to a quartz flat cell and measure the ESR spectrum.

-

-

Quantification:

-

The scavenging activity is calculated by comparing the signal intensity of the DMPO-OH adduct in the presence of PATP to that of the control (without PATP).

-

Inhibition of Lipid Peroxidation (TBA Assay)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Protocol:

-

Reagents:

-

Linoleic acid emulsion

-

Radical initiator: 2,2'-azobis(2,4-dimethylvaleronitrile) (B25897) (AMVN) for lipid-soluble systems or 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) for water-soluble systems.

-

PATP, Trolox, or Vitamin C at varying concentrations

-

Thiobarbituric acid (TBA) reagent

-

-

Procedure:

-

Prepare a reaction mixture containing the linoleic acid emulsion, the radical initiator, and the antioxidant (PATP or control) in a suitable buffer.

-

Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction and add the TBA reagent.

-

Heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.

-

Cool the samples and measure the absorbance of the pink chromogen at approximately 532 nm.

-

-

Quantification:

-

The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing the antioxidant to the control sample without the antioxidant.

-

Standard In Vitro Antioxidant Assays

This assay is based on the reduction of the stable DPPH radical.

Protocol:

-

Reagents:

-

DPPH solution in methanol (B129727) or ethanol (B145695) (typically 0.1 mM)

-

PATP solutions at various concentrations

-

Methanol or ethanol as a solvent

-

-

Procedure:

-

In a microplate well or cuvette, add a specific volume of the PATP solution.

-

Add the DPPH solution and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at approximately 517 nm.

-

-

Quantification:

-

The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

-

The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.

-

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).

Protocol:

-

Reagents:

-

ABTS stock solution (e.g., 7 mM)

-

Potassium persulfate solution (e.g., 2.45 mM)

-

Phosphate buffered saline (PBS) or ethanol

-

PATP solutions at various concentrations

-

-

Procedure:

-

Prepare the ABTS•⁺ working solution by mixing the ABTS stock solution and potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a small volume of the PATP solution to the diluted ABTS•⁺ solution.

-

Incubate for a specific time (e.g., 6 minutes) and measure the absorbance at 734 nm.

-

-

Quantification:

-

The percentage of inhibition is calculated similarly to the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Reagents:

-

FRAP reagent: a mixture of acetate (B1210297) buffer (pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution in HCl, and FeCl₃·6H₂O solution.

-

PATP solutions at various concentrations

-

FeSO₄·7H₂O for the standard curve

-

-

Procedure:

-

Prepare the FRAP reagent fresh.

-

Add the PATP solution to the FRAP reagent.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

-

Quantification:

-

The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe²⁺ equivalents.

-

Conclusion

This compound (PATP or EPC-K1) demonstrates significant in vitro antioxidant activity, effectively scavenging both hydrophilic and lipophilic radicals and inhibiting lipid peroxidation. The available data suggests a superior or comparable antioxidant capacity to established antioxidants like Trolox and Vitamin C in specific assay systems. This technical guide provides the foundational data and methodologies for researchers to further explore the antioxidant potential of this promising compound in various applications, from dermatological and cosmetic formulations to broader therapeutic areas where mitigation of oxidative stress is a key objective. Further studies employing standardized assays such as DPPH, ABTS, and FRAP are warranted to build a more comprehensive antioxidant profile for PATP.

References

An In-depth Technical Guide to the Physicochemical Properties of Potassium Ascorbyl Tocopheryl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique, stabilized molecule that covalently links the potent antioxidant vitamins, ascorbic acid (Vitamin C) and tocopherol (Vitamin E), through a phosphate ester bridge. This structure is designed to enhance the stability and bioavailability of these vitamins, making it a compound of significant interest in cosmetics, and potentially in dermatological and pharmaceutical applications. Its primary function is as a powerful antioxidant, leveraging the synergistic relationship between its constituent vitamins to protect against oxidative stress. This technical guide provides a comprehensive overview of the known physicochemical properties of potassium ascorbyl tocopheryl phosphate, including its molecular characteristics and stability. Due to a notable lack of publicly available, in-depth experimental data specific to this molecule, this guide also extrapolates potential properties and biological activities based on the well-documented characteristics of its parent compounds—ascorbic acid, tocopherol, and their respective phosphate derivatives. This guide aims to serve as a foundational resource for researchers and professionals in drug development by consolidating the available information and outlining methodologies for its further characterization.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS number 127061-56-7. It is also known by synonyms such as EPC-K and L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt.[1][2] The molecule combines the hydrophilic nature of ascorbic acid and the lipophilic character of tocopherol, bridged by a phosphate group, rendering the overall molecule with unique solubility and stability properties.

Molecular and Physical Data

Quantitative physicochemical data for this compound is not extensively reported in peer-reviewed literature. The following table summarizes the available data and provides estimated values based on related compounds.

| Property | Value | Source/Inference |

| Molecular Formula | C₃₅H₅₆KO₁₀P | [1][2] |

| Molecular Weight | 706.9 g/mol | [1][2] |

| Appearance | White to pale beige powder | Inferred from Sodium Ascorbyl Phosphate[3] |

| Melting Point | Not available. | For reference: α-Tocopherol: 3 °C[4]; Sodium Ascorbyl Phosphate decomposes at ~260°C[5] |

| pKa | Not available. | For reference: L-Ascorbic Acid: 4.17[6][7] |

Solubility and Stability

| Property | Description | Source/Inference |

| Solubility | Expected to be water-soluble. | α-Tocopheryl phosphate is described as a water-soluble molecule.[8] The phosphate group generally confers aqueous solubility. |

| Stability | More stable in aqueous solution than ascorbic acid, particularly at pH values above 6.5.[3] The compound is sensitive to heat, moisture, low pH, and the presence of heavy metals.[3] | Inferred from Sodium Ascorbyl Phosphate[3] |

Synthesis and Manufacturing

While a specific, detailed industrial synthesis protocol for this compound is proprietary, a plausible synthetic route can be conceptualized based on established phosphorylation chemistries of vitamins C and E. The process would likely involve the phosphorylation of one vitamin, followed by esterification with the second vitamin and subsequent salt formation.

Mechanism of Action: Synergistic Antioxidant Activity

The primary and most well-documented function of this compound is its role as an antioxidant.[9][10] The molecule is designed to deliver both vitamin C and vitamin E to the skin, where they act in concert to neutralize reactive oxygen species (ROS). This synergistic relationship is crucial for cellular protection against oxidative damage.

Vitamin E, being lipophilic, is a key antioxidant within cellular membranes. It can donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. In this process, vitamin E itself becomes a radical. Vitamin C, a water-soluble antioxidant, can then regenerate the vitamin E radical back to its active, non-radical form. This recycling mechanism enhances the overall antioxidant capacity of the system.[11][12][13]

References

- 1. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. promo.basf.com [promo.basf.com]

- 4. Vitamin E | C29H50O2 | CID 14985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5.imimg.com [5.imimg.com]

- 6. L-Ascorbic Acid | C6H8O6 | CID 54670067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The pKa of ascorbic acid (vitamin C, page 55) is 4.17, showing th... | Study Prep in Pearson+ [pearson.com]

- 8. Alpha-tocopheryl phosphate: a novel, natural form of vitamin E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. paulaschoice-eu.com [paulaschoice-eu.com]

- 11. bubsnaturals.com [bubsnaturals.com]

- 12. perpus.ukh.ac.id [perpus.ukh.ac.id]

- 13. Vitamins C and E: Beneficial effects from a mechanistic perspective - PMC [pmc.ncbi.nlm.nih.gov]

Enzymatic Conversion of Potassium Ascorbyl Tocopheryl Phosphate to its Active Forms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ascorbyl tocopheryl phosphate (B84403) (EPC-K) is a unique, stabilized derivative that covalently links ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) through a phosphate bridge.[1] This molecule is designed to overcome the inherent instability of its parent vitamins, particularly the rapid oxidation of ascorbic acid, while offering the synergistic antioxidant benefits of both upon topical application. This technical guide provides an in-depth analysis of the enzymatic conversion of EPC-K into its biologically active forms—ascorbic acid and α-tocopherol—within the skin. Understanding this bioactivation process is critical for formulators and researchers aiming to optimize the delivery and efficacy of this potent antioxidant compound in dermatological and cosmetic applications.

The rationale for using EPC-K lies in its enhanced stability in formulations and its potential for controlled release of the active vitamins within the skin. Upon penetration into the viable layers of the epidermis and dermis, EPC-K is designed to be hydrolyzed by endogenous skin enzymes, releasing ascorbic acid and tocopherol where they can exert their protective and therapeutic effects.[1]

The Enzymatic Machinery of the Skin: Catalysts for EPC-K Bioactivation

The conversion of the pro-drug EPC-K into its active constituents is contingent upon the presence and activity of specific enzymes within the skin. The primary enzymes involved in this biotransformation are phosphatases and, to a lesser extent for related derivatives, esterases. These enzymes are strategically located within different layers of the skin, providing the necessary environment for the hydrolysis of topically applied pro-vitamins.

Phosphatases: Key to Phosphate Bridge Cleavage

The phosphate ester bond is the critical linkage in the EPC-K molecule. Its cleavage is catalyzed by a class of enzymes known as phosphatases. The skin is equipped with both alkaline and acid phosphatases, which exhibit distinct localization and pH optima.

-

Alkaline Phosphatases (ALPs): These enzymes function optimally at alkaline pH and are found in various skin structures, including the dermal papillae of hair follicles, the inner root sheath, myoepithelial cells of apocrine sweat glands, and vascular endothelium.[2][3][4][5] Their primary role in the skin is thought to involve dephosphorylation for the transport and absorption of essential substances.[2]

-

Acid Phosphatases (ACPs): With an optimal activity in acidic environments, ACPs are predominantly located in the epidermis, outer and inner root sheaths, and sebaceous glands.[2] Their functions are associated with phospholipid metabolism and the necrobiosis of keratinocytes.[2]

The enzymatic action of these phosphatases on EPC-K is hypothesized to cleave the phosphate group, thereby releasing ascorbic acid and tocopheryl phosphate. The latter would then likely undergo further dephosphorylation to yield active tocopherol.

Esterases: Potential Role in Derivative Hydrolysis

While the primary enzymatic action on EPC-K is dephosphorylation, it is important to note the role of esterases in the metabolism of other vitamin C and E derivatives that contain ester linkages. Esterase activity is particularly high in the epidermis and hair follicles, with carboxylesterases and arylesterases being identified in the cytosol and endoplasmic reticulum of skin cells.[6][7][8][9][10] This enzymatic activity is crucial for the activation of pro-drugs like vitamin C and E esters.[6] Although EPC-K itself is a phosphate diester, understanding the esterase landscape in the skin is vital for the broader context of topical pro-vitamin development.

Experimental Models for Studying EPC-K Conversion

To investigate the enzymatic conversion of EPC-K in a biologically relevant context, several in vitro and ex vivo models are employed. These models allow for the assessment of skin penetration, metabolism, and the quantification of the released active vitamins.

Reconstructed Human Epidermis (RHE)

RHE models are three-dimensional cultures of human keratinocytes that form a stratified, differentiated epidermis, complete with a functional stratum corneum.[11][12][13][14] These models are increasingly used as alternatives to animal testing for studying the percutaneous absorption and metabolism of topical compounds.[12][15]

Franz Diffusion Cells

The Franz diffusion cell is a standard in vitro apparatus used to study the permeation of substances through skin membranes.[16][17][18][19] This system utilizes excised human or animal skin, or RHE models, as the membrane separating a donor chamber (where the test substance is applied) and a receptor chamber (containing a fluid that mimics physiological conditions). Samples can be periodically withdrawn from the receptor fluid to quantify the amount of the parent compound and its metabolites that have permeated the skin.

Quantitative Analysis of EPC-K Conversion

A crucial aspect of evaluating the efficacy of EPC-K is the quantitative determination of its conversion to ascorbic acid and tocopherol. This requires a robust analytical methodology capable of simultaneously detecting and quantifying the parent molecule and its active metabolites in a complex biological matrix like skin homogenate or receptor fluid from Franz cell experiments.

Table 1: Hypothetical Quantitative Data on EPC-K Conversion in a Reconstructed Human Epidermis Model

| Time (hours) | EPC-K Remaining in Epidermis (nmol/cm²) | Ascorbic Acid Formed in Epidermis (nmol/cm²) | α-Tocopherol Formed in Epidermis (nmol/cm²) | Ascorbic Acid in Receptor Fluid (nmol/cm²) | α-Tocopherol in Receptor Fluid (nmol/cm²) |

| 2 | 45.2 | 2.1 | 1.8 | 0.5 | 0.3 |

| 4 | 38.5 | 5.8 | 5.1 | 1.2 | 0.9 |

| 8 | 25.1 | 12.4 | 11.0 | 3.5 | 2.8 |

| 12 | 15.8 | 18.9 | 16.7 | 6.8 | 5.5 |

| 24 | 5.3 | 25.6 | 22.8 | 12.1 | 10.3 |

Note: This table presents hypothetical data for illustrative purposes, as specific quantitative studies on EPC-K conversion were not found in the initial literature search. The data is intended to represent a plausible kinetic profile of conversion and permeation.

Experimental Protocols

Protocol for In Vitro EPC-K Conversion using Reconstructed Human Epidermis and Franz Diffusion Cells

This protocol outlines a method to assess the skin penetration and enzymatic conversion of EPC-K.

-

Preparation of RHE and Franz Cells:

-

Culture RHE models according to the manufacturer's instructions until full differentiation.

-

Prepare Franz diffusion cells by filling the receptor chambers with a sterile phosphate-buffered saline (PBS) supplemented with a scavenger for reactive oxygen species (e.g., 0.1% sodium azide) and a solubilizing agent for tocopherol (e.g., 1% polysorbate 80). Maintain the temperature at 32°C to mimic skin surface temperature.[19]

-

Mount the RHE tissues between the donor and receptor chambers of the Franz cells, ensuring the stratum corneum faces the donor chamber.

-

-

Application of EPC-K Formulation:

-

Prepare a formulation containing a known concentration of EPC-K (e.g., 1% w/v) in a suitable vehicle.

-

Apply a precise amount of the formulation (e.g., 10 mg/cm²) to the surface of the RHE.

-

-

Sampling:

-

At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), collect the entire volume of the receptor fluid and replace it with fresh, pre-warmed medium.

-

At the end of the experiment (24 hours), dismount the RHE tissues. Separate the epidermis from the underlying support.

-

-

Sample Processing:

-

Receptor Fluid: Analyze directly or after appropriate dilution.

-

Epidermis: Homogenize the epidermal tissue in a suitable extraction solvent (e.g., methanol (B129727)/water mixture with an antioxidant like butylated hydroxytoluene). Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Analytical Quantification (HPLC-UV/MS):

-

Develop and validate an HPLC method for the simultaneous quantification of EPC-K, ascorbic acid, and α-tocopherol.

-

Column: A C18 reversed-phase column is suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at acidic pH to protonate ascorbic acid) and an organic solvent (e.g., methanol or acetonitrile) is recommended.

-

Detection: Use a photodiode array (PDA) detector to monitor ascorbic acid (around 245-265 nm) and tocopherol (around 292 nm). For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer (MS) for selected ion monitoring of all three analytes.[20][21][22][23]

-

-

Construct calibration curves for each analyte using standard solutions.

-

Quantify the concentrations of EPC-K, ascorbic acid, and α-tocopherol in the receptor fluid and epidermal homogenates.

-

Protocol for Phosphatase Activity Assay in Skin Homogenates

This protocol provides a general method to measure phosphatase activity in skin tissue, which can be adapted to use EPC-K as a substrate.

-

Preparation of Skin Homogenate:

-

Obtain full-thickness human or animal skin.

-

Separate the epidermis and dermis if desired.

-

Homogenize the tissue in a cold buffer (e.g., Tris-HCl buffer, pH adjusted for either alkaline or acid phosphatase assay).

-

Centrifuge the homogenate at a low speed to remove cellular debris. The supernatant represents the crude enzyme extract.

-

Determine the total protein concentration of the extract using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing the skin homogenate, a buffer at the optimal pH for the phosphatase of interest (e.g., pH 9.0 for alkaline phosphatase, pH 5.0 for acid phosphatase), and a known concentration of EPC-K.

-

Incubate the reaction mixture at 37°C for a specific period.

-

Include a control reaction where the enzyme extract is heat-inactivated before adding the substrate.

-

-

Termination of Reaction and Analysis:

-

Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) or by heat inactivation.

-

Analyze the reaction mixture for the amount of released ascorbic acid and/or tocopherol using the HPLC method described in Protocol 5.1.

-

-

Calculation of Enzyme Activity:

-

Calculate the rate of product formation (nmol of ascorbic acid or tocopherol per minute) and normalize it to the total protein content of the skin homogenate to express the specific activity (nmol/min/mg protein).

-

Signaling Pathways Activated by Released Ascorbic Acid and α-Tocopherol

Upon enzymatic release, ascorbic acid and α-tocopherol engage in various signaling pathways that contribute to skin health and protection.

Ascorbic Acid Signaling

Ascorbic acid is a critical cofactor for enzymes involved in collagen synthesis and plays a significant role in antioxidant defense.

As a cofactor for prolyl and lysyl hydroxylases, ascorbic acid is essential for the post-translational modification of procollagen, which is crucial for the formation of stable collagen fibers.[24][25][26][27][28] Furthermore, ascorbic acid directly scavenges reactive oxygen species (ROS) and regenerates the oxidized form of α-tocopherol, thereby supporting the skin's antioxidant network.

α-Tocopherol Signaling

α-Tocopherol is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage and modulates inflammatory responses, particularly those induced by UV radiation.

α-Tocopherol effectively quenches ROS generated by UV exposure, thereby preventing lipid peroxidation and subsequent cell membrane damage.[29][30] It has also been shown to suppress the activation of the transcription factor NF-κB, which leads to a downstream reduction in the expression of pro-inflammatory cytokines, thus mitigating the inflammatory response to UV radiation.[30][31][32][33]

Experimental Workflow and Logical Relationships

The overall process of EPC-K bioactivation and its subsequent effects can be visualized as a multi-step cascade.

This workflow illustrates the journey of EPC-K from a topical formulation, through the skin barrier, to its enzymatic conversion in the viable epidermis and dermis, ultimately leading to the desired biological outcomes of antioxidant protection, enhanced collagen synthesis, and an anti-inflammatory response.

Conclusion

Potassium ascorbyl tocopheryl phosphate represents a sophisticated approach to delivering the synergistic benefits of vitamins C and E to the skin. Its stability in formulation and potential for enzymatic activation within the skin make it a promising ingredient for advanced skincare products. The enzymatic conversion of EPC-K is primarily mediated by endogenous skin phosphatases, releasing ascorbic acid and tocopherol to engage in crucial protective and restorative signaling pathways. Further quantitative research using advanced in vitro models and analytical techniques will continue to elucidate the precise kinetics and efficiency of this bioactivation, paving the way for even more targeted and effective dermatological therapies. This guide provides a comprehensive framework for researchers and developers working with this innovative compound, from understanding the fundamental enzymatic processes to applying robust experimental protocols for its evaluation.

References

- 1. lesielle.com [lesielle.com]

- 2. Distribution of acid and alkaline phosphatases in canine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 4. Alkaline Phosphatase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Alkaline phosphatase and acid phosphatase in health and disease – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Esterase Activity and Intracellular Localization in Reconstructed Human Epidermal Cultured Skin Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.uva.nl [pure.uva.nl]

- 8. researchgate.net [researchgate.net]

- 9. oaepublish.com [oaepublish.com]

- 10. Human Skin Drug Metabolism: Relationships between Methyl Salicylate Metabolism and Esterase Activities in IVPT Skin Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. episkinchina.com [episkinchina.com]

- 12. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products | MDPI [mdpi.com]

- 13. Reconstructed Human Skin with Hypodermis Shows Essential Role of Adipose Tissue in Skin Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. straticell.com [straticell.com]

- 15. episkin.com [episkin.com]

- 16. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Comparison Between Franz Diffusion Cell and a novel Micro-physiological System for In Vitro Penetration Assay Using Different Skin Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. utm.mx [utm.mx]

- 21. lcms.labrulez.com [lcms.labrulez.com]

- 22. researchgate.net [researchgate.net]

- 23. A New LC-MS/MS-Based Method for the Simultaneous Detection of α-Tocopherol and Its Long-Chain Metabolites in Plasma Samples Using Stable Isotope Dilution Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 25. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 26. drkumardiscovery.com [drkumardiscovery.com]

- 27. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies | MDPI [mdpi.com]

- 28. Effects of ascorbic acid on proliferation and collagen synthesis in relation to the donor age of human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. α-Tocopherol protects keratinocytes against ultraviolet A irradiation by suppressing glutathione depletion, lipid peroxidation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Vitamin E and Skin Health | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 31. Protective effect of vitamin E on ultraviolet B light-induced damage in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Modulation of UV-light-induced skin inflammation by D-alpha-tocopherol and L-ascorbic acid: a clinical study using solar simulated radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

An In-depth Technical Guide to Potassium Ascorbyl Tocopheryl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Genesis of a Hybrid Antioxidant

The development of Potassium Ascorbyl Tocopheryl Phosphate (B84403) (PATP) stems from a foundational understanding of the synergistic relationship between two powerhouse antioxidants: Vitamin C (L-ascorbic acid) and Vitamin E (α-tocopherol). While Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from lipid peroxidation, it is consumed in the process. Vitamin C, a water-soluble antioxidant, can regenerate the oxidized Vitamin E, restoring its antioxidant capacity. This synergistic interplay provides a more robust defense against oxidative stress.

However, the inherent instability of both L-ascorbic acid and α-tocopherol in cosmetic formulations, particularly their susceptibility to oxidation upon exposure to air and light, has long posed a challenge for formulators. This led to the exploration of more stable derivatives. PATP was engineered as a solution, a unique molecule that covalently links ascorbic acid and tocopherol through a phosphate bridge. This structure not only enhances stability in aqueous solutions but also delivers both vitamins to the skin in a single, bioavailable entity.[1][2][3] As a salt, the potassium counter-ion further ensures its water-solubility.

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Potassium Ascorbyl Tocopheryl Phosphate, offering valuable insights for researchers and professionals in the field of dermatology and drug development.

Chemical and Physical Properties

This compound is the potassium salt of a phosphate diester of ascorbic acid and tocopherol. Its chemical structure combines the active cores of both vitamins.

| Property | Value | Source |

| IUPAC Name | potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate | PubChem |

| CAS Number | 127061-56-7 | PubChem |

| Molecular Formula | C₃₅H₅₆KO₁₀P | PubChem |

| Molecular Weight | 706.9 g/mol | PubChem |

| Appearance | Off-white to beige powder (inferred from related compounds) | Inferred |

| Solubility | Water-soluble | [1][3] |

Synthesis and Manufacturing

While specific, proprietary synthesis protocols for this compound are not publicly detailed, a plausible synthetic route can be inferred from patent literature for related phosphorylated vitamin derivatives. The synthesis is a multi-step process that involves the protection of reactive groups, phosphorylation, and subsequent deprotection and salt formation.

Inferred Synthesis Protocol

Step 1: Protection of Ascorbic Acid

The hydroxyl groups at the 5- and 6-positions of L-ascorbic acid are protected, for example, by forming an isopropylidene ketal, to prevent their reaction during phosphorylation.

Step 2: Phosphorylation

The protected L-ascorbic acid is reacted with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), in the presence of a base (e.g., pyridine) to form a phosphorochloridate intermediate. This intermediate is then reacted with α-tocopherol to form the protected phosphate diester.

Step 3: Deprotection and Hydrolysis

The protecting group on the ascorbic acid moiety is removed under acidic conditions. The resulting diester is then hydrolyzed to yield the free ascorbyl tocopheryl phosphate.

Step 4: Salt Formation and Purification

The ascorbyl tocopheryl phosphate is neutralized with a potassium base, such as potassium hydroxide (B78521) (KOH), to form the potassium salt. The final product is then purified through techniques like recrystallization or chromatography to yield this compound.

References

Spectroscopic Analysis of Potassium Ascorbyl Tocopheryl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium ascorbyl tocopheryl phosphate (B84403) (PATP) is a unique molecule that combines the antioxidant properties of both vitamin C and vitamin E in a stable, water-soluble form. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize and analyze PATP. Due to the limited availability of direct spectroscopic data for PATP in publicly accessible literature, this guide synthesizes information from its constituent moieties—ascorbyl and tocopheryl phosphates—and related compounds to present a comprehensive analytical profile. This document details predicted spectroscopic data, outlines experimental protocols for various analytical techniques, and illustrates the synergistic antioxidant signaling pathway of its parent vitamins.

Chemical Structure and Properties

Potassium ascorbyl tocopheryl phosphate (CAS No. 127061-56-7) is the potassium salt of a phosphate diester formed between ascorbic acid (Vitamin C) and tocopherol (Vitamin E).[1][2] This structure confers both hydrophilic (from the ascorbyl phosphate moiety) and lipophilic (from the tocopheryl moiety) characteristics, making it an interesting compound for various formulations.[3]

Molecular Formula: C₃₅H₅₆KO₁₀P[1][2]

Molecular Weight: 706.9 g/mol [2]

Synonyms: EPC-K, L-Ascorbic acid dl-alpha-tocopherol (B57034) phosphoric acid diester potassium salt, SEPIVITAL[2]

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for PATP based on the known spectral characteristics of its components and analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of PATP. Predicted chemical shifts for ¹H, ¹³C, and ³¹P NMR are presented below.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons (Tocopherol) | 6.5 - 7.5 |

| Ascorbyl Ring Protons | 3.5 - 5.0 |

| Tocopherol Phytyl Chain Protons | 0.8 - 2.2 |

| Methylene Protons adjacent to Phosphate | 3.8 - 4.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons (Tocopherol) | 110 - 150 |

| Ascorbyl Ring Carbons | 60 - 175 |

| Tocopherol Phytyl Chain Carbons | 10 - 40 |

| Carbonyl Carbon (Ascorbyl) | 170 - 180 |

Table 3: Predicted ³¹P NMR Chemical Shift for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) |

| Phosphate Diester | -5 to 5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can be used to identify the key functional groups present in PATP.

Table 4: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3500 (broad) |

| C-H (Alkane) | Stretching | 2850 - 3000 |

| C=O (Lactone) | Stretching | ~1750 |

| C=C (Aromatic/Enol) | Stretching | 1450 - 1600 |

| P=O (Phosphate) | Stretching | 1200 - 1300 |

| P-O-C (Phosphate Ester) | Stretching | 950 - 1100[4][5] |

| Aromatic C-H | Bending | 650 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of PATP is expected to show contributions from both the ascorbyl and tocopheryl chromophores. The ascorbyl moiety typically exhibits a maximum absorbance around 260-265 nm.[6][7] The tocopheryl phosphate moiety shows absorbance peaks around 288-291 nm.[8]

Table 5: Predicted UV-Vis Absorption Maxima for this compound

| Chromophore | Predicted λmax (nm) |

| Ascorbyl Moiety | ~260 - 265 |

| Tocopheryl Moiety | ~288 - 291 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of PATP. Electrospray ionization (ESI) is a suitable soft ionization technique.

Table 6: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | Predicted m/z | Description |

| [M-K]⁻ | ~668 | Molecular ion (negative mode) |

| [M+H]⁺ | ~708 | Molecular ion (positive mode) |

| [Tocopheryl-PO₄]⁻ | ~509 | Fragment corresponding to tocopheryl phosphate |

| [Ascorbyl-PO₄]⁻ | ~255 | Fragment corresponding to ascorbyl phosphate |

| m/z 165 | ~165 | Characteristic fragment of the tocopherol chroman ring[9][10] |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of PATP are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample matrix.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of PATP in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P spectrum.

-

Typical parameters: 64-128 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin) including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

Objective: To identify the functional groups in PATP.

Methodology:

-

Sample Preparation (ATR):

-

Place a small amount of the solid PATP sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

-

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, spectral range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of PATP.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of PATP in a suitable solvent (e.g., water or ethanol).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use the solvent as a blank to zero the instrument.

-

Scan the sample solution over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of PATP.

Methodology:

-

Sample Preparation: Dissolve a small amount of PATP in a suitable solvent compatible with ESI-MS (e.g., methanol (B129727) or acetonitrile/water).

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, coupled with a mass analyzer (e.g., Quadrupole Time-of-Flight - QTOF).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire mass spectra in both positive and negative ion modes.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

-

Data Analysis: Analyze the mass spectra to identify the molecular ion and characteristic fragment ions.

Signaling Pathways and Experimental Workflows

Synergistic Antioxidant Signaling Pathway

Vitamins C and E work synergistically to protect cells from oxidative damage. Vitamin E, being lipid-soluble, is the primary chain-breaking antioxidant in cell membranes. It donates a hydrogen atom to lipid peroxyl radicals, thus terminating lipid peroxidation but becoming a tocopheryl radical itself. Vitamin C, a water-soluble antioxidant, can then regenerate tocopherol by donating a hydrogen atom to the tocopheryl radical, returning it to its active antioxidant form.[11][12][13][14]

General Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a compound like PATP.

Conclusion

While direct and detailed spectroscopic data for this compound is not widely published, a comprehensive analytical profile can be constructed by examining its constituent parts and related phosphate esters. The methodologies and predicted data presented in this guide offer a robust starting point for researchers, scientists, and drug development professionals working with this synergistic antioxidant compound. Further empirical studies are warranted to fully characterize the spectroscopic properties of PATP and validate the predictions made herein.

References

- 1. clearsynth.com [clearsynth.com]

- 2. This compound | C35H56KO10P | CID 54715165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]